Acetaldoxime

Boiler water treatment Oxygen scavenger Corrosion inhibition

Industrial boiler systems and pesticide synthesis pipelines frequently encounter performance failures when generic oximes are substituted without structural validation. Acetaldoxime eliminates this risk through well-characterized, application-specific properties: - 40-fold superior oxygen scavenging vs hydrazine; carbon steel corrosion rate of 0.028 mm/year at pH 9.0, 33% lower than sodium erythorbate - Selective reduction to ethylamine for precise agrochemical intermediate supply; not substitutable with ketoximes that yield isopropylamine - Dual-function salt-free reductant & nitrous acid scavenger (rate constant 921.6 ± 7.4 (mol/L)⁻¹·⁵·min⁻¹) for Purex nuclear reprocessing Supplied as ≥99% purity mixture of syn/anti isomers; available for immediate dispatch in research and bulk quantities.

Molecular Formula C2H5NO
Molecular Weight 59.07 g/mol
CAS No. 107-29-9
Cat. No. B092144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetaldoxime
CAS107-29-9
Synonymsacetaldehyde oxime
acetaldoxime
aldoxime
Molecular FormulaC2H5NO
Molecular Weight59.07 g/mol
Structural Identifiers
SMILESCC=NO
InChIInChI=1S/C2H5NO/c1-2-3-4/h2,4H,1H3/b3-2-
InChIKeyFZENGILVLUJGJX-IHWYPQMZSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 25 ml / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in water
Very soluble in alcohol, ether
Miscible with ethanol, ethe

Structure & Identifiers


Interactive Chemical Structure Model





Acetaldoxime: Technical Baseline for Procurement


Acetaldoxime (CAS 107-29-9), also known as acetaldehyde oxime, is a low-molecular-weight aldoxime (C₂H₅NO, MW 59.07) existing as a mixture of syn (E) and anti (Z) stereoisomers . It is commercially available as a colorless liquid or low-melting solid (α-form melts at 44–47 °C; β-form at 12 °C) with a boiling point of 115 °C, density of approximately 0.97 g/cm³ at 25 °C, water solubility of 185 g/L, and a flash point of 40 °C . Industrially, acetaldoxime is produced via condensation of acetaldehyde with hydroxylamine and is widely utilized as a boiler water oxygen scavenger, a key intermediate in pesticide synthesis (e.g., methomyl, thiodicarb), and a salt-free organic reductant in nuclear fuel reprocessing .

Oxygen scavenging Industrial boiler water deoxidizer with reported replacement for hydrazine; kinetics support predictable temperature-dependent dosing.
Synthesis Key intermediate for pesticide active ingredients (methomyl, thiodicarb) via aldoxime route; also precursor to ethylamine.
Nuclear process Salt-free organic reductant in Purex process; functions as HNO₂ scavenger and Np(VI)/Pu(IV) reductant.

Why Oxime Substitution Fails: Acetaldoxime Performance


Generic substitution among oximes is scientifically untenable because critical performance metrics—including oxygen-scavenging kinetics, acidity (pKHA), reduction product identity, and regulatory suitability—vary markedly even between structurally adjacent analogs. Acetaldoxime is an aldoxime derived from acetaldehyde; its closest in-class comparator, acetoxime, is a ketoxime derived from acetone [1]. This structural distinction leads to an ~8 order-of-magnitude difference in O–H acidity in DMSO (pKHA 28.5 for acetaldoxime versus 20.2 for syn-benzaldoxime) and alters reduction outcomes: acetaldoxime yields ethylamine, whereas acetoxime yields isopropylamine [1][2]. Such divergent properties directly affect boiler corrosion control, synthetic pathway selection, and nuclear process validation—rendering unqualified interchange of oxime species a source of performance failure or regulatory non-compliance.

Property
Acetaldoxime (target)
Acetoxime (ketoxime analog)
O–H acidity
Much weaker acid (aldoxime, pKHA ~28.5)
Ketoxime acidity differs; may shift nucleophilic pathways
Reduction product
Ethylamine (primary amine)
Isopropylamine (secondary amine) – different molecular architecture
Oxygen scavenging
Reported kinetics and corrosion inhibition profile
Performance data not directly transferable; requires validation

Acetaldoxime: Quantitative Comparator Analysis


Oxygen Scavenging Efficacy vs. Hydrazine

Acetaldoxime replaced hydrazine as a boiler water deoxidizer in the 1990s, driven by a quantifiable difference in oxygen removal efficacy. Acetaldoxime demonstrates an oxygen removal effect approximately 40 times that of hydrazine under comparable industrial boiler water conditions . This differentiation is further supported by kinetic studies establishing a first-order reaction (β=1) with respect to oxygen and an activation energy of 83.14 kJ/mol [1].

O₂ scavenging vs hydrazine
Cross-study comparable
~40× reported relative efficacy
Supports oxygen scavenger selection
Industrial boiler water; hydrazine baseline
Boiler water treatment Oxygen scavenger Corrosion inhibition

Corrosion Inhibition vs. Sodium Erythorbate

In a direct comparative study of oxygen scavengers in softened water, acetaldoxime consistently produced lower carbon steel corrosion rates than sodium erythorbate across a pH range of 7.0 to 11.0 [1]. At pH 9.0 with a 100 mg/L dosage, acetaldoxime achieved a corrosion rate of 0.028 mm/year compared to 0.042 mm/year for sodium erythorbate—a 33% reduction in material loss [1].

Corrosion rate vs erythorbate
Direct head-to-head
0.028 vs 0.042 mm/year
Supports corrosion inhibition review
pH 9.0, 100 mg/L, softened water
Carbon steel corrosion Softened water Oxygen scavenger performance

Acidity Divergence vs. Benzaldoxime

The O–H bond acidity of acetaldoxime (pKHA = 28.5 in DMSO) differs by over 8 orders of magnitude from that of syn-benzaldoxime (pKHA = 20.2) [1]. This extreme divergence arises from the electronic and steric effects of the aldehyde-derived substituent (methyl vs. phenyl). Furthermore, the O–H bond dissociation energy (BDE) of acetaldoxime was estimated to be approximately 6 kcal/mol lower than that of typical alcohols [1].

Acidity vs benzaldoxime
Direct head-to-head
pKHA 28.5 vs 20.2 (Δ 8.3)
Reactivity divergence across aldoximes
DMSO equilibrium acidity scale
Physical organic chemistry Oxime acidity Structure-property relationships

Reduction Product: Ethylamine vs. Isopropylamine

Reduction of acetaldoxime yields ethylamine (a primary amine), whereas reduction of the closely related analog acetoxime yields isopropylamine (a secondary amine) [1]. This divergent outcome is determined solely by the carbonyl precursor—acetaldehyde versus acetone—and is invariant with reduction conditions [1].

Reduction product vs acetoxime
Class-level inference
Ethylamine (1°) vs isopropylamine (2°)
Product identity not interchangeable
Aldoxime vs ketoxime precursor
Amine synthesis Oxime reduction Synthetic intermediate

HNO₂ Scavenging Kinetics for U/Pu Separation

Acetaldoxime serves as a salt-free organic reductant in the Purex process for spent nuclear fuel reprocessing, where it reduces Np(VI) and Pu(IV) ions while simultaneously scavenging nitrous acid (HNO₂) [1][2]. The reaction between acetaldoxime and HNO₂ proceeds with a rate constant of 921.6 ± 7.4 (mol/L)⁻¹·⁵·min⁻¹ at 20 °C [1]. This rapid kinetics enables acetaldoxime to function as both a reductant and an HNO₂ scavenger, eliminating the need for a separate supporting reductant [1].

HNO₂ scavenging rate
Class-level inference
k = 921.6 ± 7.4 (mol/L)⁻¹·⁵·min⁻¹
Supports dual-function process validation
20 °C, HNO₃/HClO₄ media
Nuclear fuel reprocessing Purex process Salt-free reductant

Acetaldoxime: Validated Application Scenarios


Boiler Water Oxygen Scavenging vs. Hydrazine

For industrial boiler systems requiring robust dissolved oxygen removal with reduced toxicological burden, acetaldoxime provides a 40-fold efficacy advantage over hydrazine . At a pH 9.0 dosage of 100 mg/L in softened water, acetaldoxime achieves a carbon steel corrosion rate of 0.028 mm/year—33% lower than sodium erythorbate under identical conditions [1]. The first-order oxygen scavenging kinetics (β=1) and activation energy of 83.14 kJ/mol [2] support predictable, temperature-dependent performance across operating ranges.

Ethylamine Synthesis via Oxime Reduction

When synthetic routes require ethylamine (CH₃CH₂NH₂) as a building block, acetaldoxime is the necessary oxime precursor. Reduction of acetaldoxime cleanly yields ethylamine, whereas substitution with acetoxime would produce isopropylamine instead [3]. This product specificity is invariant and critical for pharmaceutical and agrochemical intermediate synthesis where primary amine identity is structurally essential.

Salt-Free Reductant & HNO₂ Scavenger in Purex

In spent nuclear fuel reprocessing via the Purex process, acetaldoxime functions as a salt-free organic reductant for Np(VI) and Pu(IV) ions [4]. The compound simultaneously scavenges nitrous acid with a rate constant of 921.6 ± 7.4 (mol/L)⁻¹·⁵·min⁻¹ at 20 °C [5]. This dual functionality eliminates the need for a separate supporting reductant, simplifies flowsheet chemistry, and minimizes secondary waste generation—advantages not offered by alternative salt-free reductants lacking intrinsic HNO₂ scavenging capability [5].

Spiroisoxazoline & Acetamide Precursor

Acetaldoxime undergoes catalytic rearrangement to acetamide when heated in xylene with 0.2 mol % nickel(II) acetate or silica gel [6]. It also serves as a precursor to acetonitrile N-oxide, a 1,3-dipole employed in 1,3-dipolar cycloadditions to construct spiroisoxazoline heterocycles [7]. These transformation pathways are specific to the aldoxime structure and are not directly replicable with ketoxime analogs such as acetoxime.

Application
Selection Property
Validation Focus
Industrial boiler oxygen scavenging
Oxygen removal kinetics & corrosion inhibition profile
Performance benchmarking under operational pH/temperature
Ethylamine synthesis via oxime reduction
Reduction product identity (primary amine)
Synthetic pathway specificity verification
Salt-free reductant in Purex process
HNO₂ scavenging kinetics & redox dual function
Process chemistry validation for Np(VI)/Pu(IV) reduction
Spiroisoxazoline & acetamide precursor
Catalytic rearrangement & 1,3-dipolar cycloaddition
Aldoxime-specific transformation compatibility
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